molecular formula C7H14ClNO3 B12428548 L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride

L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride

Cat. No.: B12428548
M. Wt: 195.64 g/mol
InChI Key: HBOAHGNESDTECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride (CAS: Not explicitly provided; molecular formula: C₇H₁₄ClNO₃, molecular weight: 195.64 g/mol) is a modified proline derivative featuring a methoxy group at the 4-position and a methyl group at the 1-position of the pyrrolidine ring, in a trans-configuration. With a purity ≥95%, this compound is utilized in chiral separations, asymmetric catalysis, and as a building block in drug synthesis. Its stereochemical properties and substituents influence its enantioselectivity and interaction with biological targets .

Properties

IUPAC Name

4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOAHGNESDTECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation-Protection-Substitution Sequence

This method begins with L-hydroxyproline as the starting material (Figure 1):

Step 1: Oxidation to 4-Oxo Intermediate
L-Hydroxyproline is oxidized to 4-oxo-L-proline using trichloroisocyanuric acid (TCCA) or sodium hypochlorite (NaClO) in the presence of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst. For example:

  • Conditions : Dichloromethane solvent, 0–5°C, 4–5 hours.
  • Yield : ~75% (isolated as N-Boc-4-oxo-L-proline).

Step 2: Methoxylation via Wittig Reaction
The 4-oxo intermediate undergoes a Wittig reaction with methoxymethyltriphenylphosphonium chloride to introduce the methoxy group:

  • Conditions : Tetrahydrofuran (THF), potassium tert-butoxide, −5°C to 20°C.
  • Key Data : Reaction completes in 12 hours, yielding (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid (HPLC purity >99%).

Step 3: N-Methylation
The nitrogen is methylated using formaldehyde under reductive amination with hydrogen gas and palladium on carbon (Pd/C):

  • Conditions : Methanol, 40–50°C, 12–24 hours.
  • Yield : ~98% (for N-methyl-L-proline analogs).

Step 4: Hydrochloride Salt Formation
The final product is treated with hydrochloric acid to form the hydrochloride salt, followed by recrystallization in methanol-diethyl ether.

Direct Functionalization of L-Proline

An alternative route starts with L-proline and sequentially introduces substituents:

Step 1: N-Methylation
L-Proline is reacted with formaldehyde and hydrogenated using Pd/C in methanol:

  • Conditions : H₂ atmosphere, 25°C, 12 hours.
  • Yield : >95% for N-methyl-L-proline.

Step 2: Methoxy Group Installation
The C4 position is functionalized via epoxide ring-opening or nucleophilic substitution:

  • Epoxide Method : N-Boc-L-proline is oxidized to an epoxide, which reacts with methanol in the presence of BF₃·Et₂O to yield the trans-methoxy product.
  • Substitution Method : A tosyl intermediate at C4 is displaced by methoxide ions (NaOMe) in DMF.

Step 3: Stereochemical Control
Trans-configuration is ensured by steric hindrance during the Wittig reaction or through recrystallization in polar solvents (e.g., ethyl acetate/n-hexane).

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Purity
Oxidation-Protection L-Hydroxyproline Oxidation → Wittig → Methylation 33–75% >99%
Direct Functionalization L-Proline Methylation → Methoxylation 40–98% 95–99%

Advantages of Oxidation-Protection Route :

  • High regioselectivity for C4 functionalization.
  • TEMPO-mediated oxidation minimizes side reactions.

Challenges :

  • Multi-step synthesis reduces overall yield (e.g., 33.9% in final hydrogenation step).
  • Requires stringent temperature control (−5°C to 20°C).

Optimization Strategies

Catalyst Selection

  • TEMPO/NaClO System : Enhances oxidation efficiency with >90% conversion.
  • Pd/C for Reductive Amination : Avoids over-reduction and maintains stereochemistry.

Solvent Systems

  • THF/Water Mixtures : Improve solubility of intermediates during Wittig reactions.
  • Methanol for Recrystallization : Ensures high-purity hydrochloride salt formation.

Stereochemical Control

  • Trans-Selective Wittig Reaction : The bulkiness of the phosphonium reagent favors trans-alkene formation, which is retained after hydrogenation.
  • Chiral HPLC Analysis : Confirms enantiomeric excess (ee >99%).

Industrial-Scale Considerations

  • Cost Efficiency : L-Hydroxyproline is cheaper (~$50/kg) than custom-synthesized intermediates.
  • Environmental Impact : TEMPO/NaClO systems generate fewer toxic byproducts compared to heavy-metal catalysts.
  • Process Safety : Methanol and hydrogen gas require explosion-proof equipment.

Chemical Reactions Analysis

Types of Reactions: L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted proline derivatives.

Scientific Research Applications

L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein folding.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

    Pathways: It modulates pathways related to amino acid metabolism and protein synthesis, influencing cellular functions and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Proline Derivatives

Structural and Physicochemical Properties

The table below compares key features of L-proline, 4-methoxy-1-methyl-, trans-hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₇H₁₄ClNO₃ 195.64 4-OCH₃, 1-CH₃, trans-configuration Chiral separations, asymmetric synthesis
trans-4-Cyclohexyl-L-proline hydrochloride C₁₁H₂₀ClNO₂ 233.74 4-cyclohexyl, trans-configuration Pharmaceutical intermediate (e.g., fosinopril synthesis)
(4R)-1-Methyl-4-propyl-L-proline hydrochloride C₉H₁₈ClNO₂ 207.70 4-propyl, 1-CH₃ Research in chiral catalysis
trans-4-Hydroxy-L-proline hydrochloride C₅H₁₀ClNO₃ 167.59 4-OH, trans-configuration Collagen synthesis, wound healing
L-Proline,4-(2-propyn-1-yl)-, hydrochloride C₈H₁₂ClNO₂ 189.64 4-propynyl Organic synthesis, click chemistry
Key Observations:
  • Substituent Effects: Methoxy vs. Cyclohexyl vs. Methyl/Propyl Groups: Bulky substituents like cyclohexyl (trans-4-cyclohexyl-L-proline hydrochloride) increase steric hindrance, impacting enantioselectivity in chiral stationary phases (CSPs) .
  • Stereochemistry : The trans-configuration in the target compound contrasts with cis-isomers (e.g., cis-4-hydroxy-D-proline), influencing optical activity and biological potency .

Biological Activity

L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride is a derivative of the amino acid proline that has garnered attention in various biological studies due to its unique structural and functional properties. This article explores its biological activities, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 4-position and a methyl group at the 1-position of the proline scaffold. This modification may influence its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

1. Transporter Interaction

Research indicates that L-proline derivatives can act as selective high-affinity inhibitors of sodium-dependent neutral amino acid transporters SLC1A4 and SLC1A5. These transporters are crucial for amino acid homeostasis and are implicated in various physiological processes. Specifically, L-proline itself does not elicit detectable chloride currents but can induce heteroexchange release of intracellular substrates at concentrations as low as 300 µM .

Table 1: Affinity of Proline Derivatives for SLC Transporters

CompoundTarget TransporterIC50 (µM)
L-ProlineSLC1A4Not detectable
trans-4-Hydroxy-L-ProlineSLC1A417.1
trans-3-Hydroxy-L-ProlineSLC1A539

2. Antimicrobial Activity

The antimicrobial potential of proline derivatives has been evaluated, with some studies indicating that specific analogs exhibit activity against various bacterial strains. For instance, compounds derived from proline have shown promise in inhibiting the growth of Gram-positive bacteria and fungi .

3. Cytotoxicity

The cytotoxic effects of L-proline derivatives have been assessed using various cell lines, including HepG2 (human liver cancer) and normal liver cells (L-02). Some derivatives demonstrated moderate cytotoxicity, suggesting potential applications in cancer therapy .

Case Study 1: Inhibition of Amino Acid Transporters

In a study examining the pharmacological activity of hydroxy-L-proline derivatives, it was found that certain compounds significantly increased affinity for SLC1A4 by approximately 20-fold compared to L-proline. The study employed electrophysiological approaches to measure anion currents induced by these compounds, highlighting their potential as therapeutic agents targeting amino acid transport systems .

Case Study 2: Antimicrobial Screening

Another investigation focused on the synthesis of proline-based compounds and their antimicrobial properties. The study synthesized a series of derivatives and evaluated their activity against a panel of microorganisms. Results indicated varying degrees of effectiveness, with some compounds exhibiting significant inhibitory effects on bacterial growth .

Research Findings

Recent studies have revealed that modifications to the proline structure can enhance its biological activity:

  • Synthesis Techniques : Methods for synthesizing quaternary proline analogues have been developed that maintain optical purity while enhancing biological activity through diastereoselective approaches .
  • Mechanistic Insights : The mechanisms by which these compounds exert their effects are being elucidated through computational modeling and biochemical assays, providing insights into their interactions with target proteins .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for L-Proline, 4-methoxy-1-methyl-, trans-hydrochloride, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : Common synthetic routes involve multi-step modifications of L-proline. For example, a three-step preparation (as seen in (S)-2-methylproline hydrochloride synthesis) includes intermediate formation using reagents like chloral hydrate in acetonitrile under controlled conditions . Enantiomeric purity is influenced by reaction temperature, chiral catalysts, and inert atmospheres (e.g., argon) to minimize racemization. Low temperatures (-10°C) and anhydrous solvents (e.g., MeCN) are critical for stereochemical retention .

Q. How does the introduction of 4-methoxy and 1-methyl groups affect the conformational rigidity of L-proline derivatives in peptide chains?

  • Methodological Answer : The cyclic structure of L-proline inherently restricts peptide backbone flexibility. Substitutions like 4-methoxy and 1-methyl groups may further stabilize specific conformations through steric hindrance or hydrogen bonding. Computational modeling (e.g., molecular dynamics simulations) paired with NMR spectroscopy can quantify torsion angle restrictions and compare them to unmodified proline derivatives .

Q. What analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

  • Methodological Answer : High-resolution techniques such as:

  • NMR spectroscopy (1H/13C, COSY, NOESY) to confirm stereochemistry and substituent positions.
  • X-ray crystallography for absolute configuration determination.
  • Chiral HPLC with polar stationary phases (e.g., amylose-based columns) to assess enantiomeric excess.
  • Mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. Are there enzymatic interactions or metabolic pathways significantly influenced by 4-methoxy substitution on L-proline derivatives?

  • Methodological Answer : Proline analogs can disrupt proline dehydrogenase (PRODH) or collagen biosynthesis pathways. For instance, cis-4-hydroxy-L-proline inhibits collagen synthesis by competing with endogenous proline . For 4-methoxy derivatives, enzyme inhibition assays (e.g., PRODH activity in Trypanosoma brucei) and isotope tracing (14C-labeled substrates) can identify metabolic interference .

Q. How can researchers design kinetic studies to evaluate the thermodynamic stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct pH-dependent stability studies using:

  • UV-Vis spectroscopy to monitor hydrolysis rates.
  • Ion-exchange chromatography to quantify dissociation into L-proline and chloride ions.
  • Isothermal titration calorimetry (ITC) to measure binding affinity with water or biological targets. Adjust ionic strength and temperature to mimic physiological conditions .

Q. What strategies mitigate racemization risks during the synthesis of modified L-proline derivatives like 4-methoxy-1-methyl variants?

  • Methodological Answer : Key strategies include:

  • Low-temperature reactions (-10°C to 0°C) to slow racemization kinetics.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) to enforce stereochemical control.
  • Inert atmospheres (argon/nitrogen) to prevent oxidative byproducts.
  • Post-synthesis purification via flash chromatography (silica gel) or recrystallization in non-polar solvents .

Q. How do the 4-methoxy and 1-methyl groups influence binding affinity in peptide-receptor interactions compared to native proline?

  • Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding constants (KD) for modified vs. unmodified proline-containing peptides. Pair with molecular docking simulations (e.g., AutoDock Vina) to map steric/electronic interactions at receptor active sites .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of structurally similar proline derivatives?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example:

  • Compare in vitro enzyme inhibition data (e.g., PRODH activity) with in silico docking results.
  • Replicate studies under standardized conditions (pH, temperature, buffer composition) to isolate variable effects.
  • Use isotopic labeling (e.g., 13C-proline) to track metabolic flux in conflicting pathways .

Experimental Design Considerations

Q. What controls are essential when evaluating the cytotoxicity of 4-methoxy-1-methyl-L-proline derivatives in cell cultures?

  • Methodological Answer : Include:

  • Native L-proline as a negative control to distinguish general amino acid effects from substituent-specific toxicity.
  • Cis-4-hydroxy-L-proline as a positive control for collagen synthesis inhibition.
  • Vehicle controls (e.g., DMSO) to account for solvent interactions.
  • Metabolic profiling (LC-MS) to correlate cytotoxicity with intracellular proline pool disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.